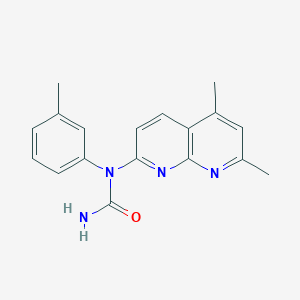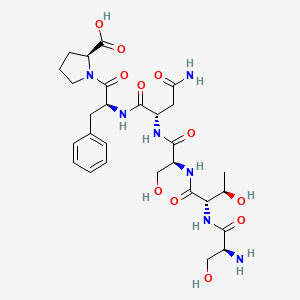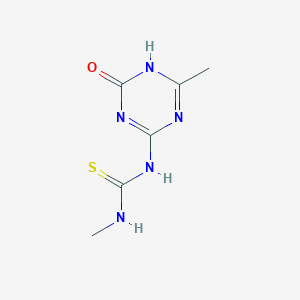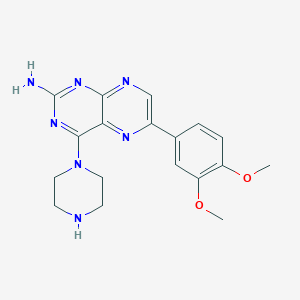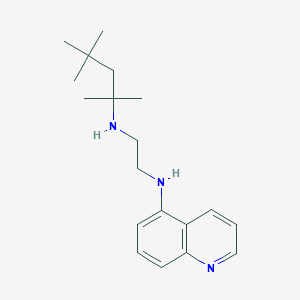
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is a synthetic organic compound that features a quinoline moiety and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated using 2,4,4-trimethylpentan-2-yl halide under basic conditions to introduce the branched alkyl chain.
Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated quinoline with ethane-1,2-diamine under reductive amination conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: As a probe for studying biological systems involving quinoline derivatives.
Medicine: Potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Use in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of N1-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression.
類似化合物との比較
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
2,4,4-Trimethylpentan-2-ylamine: A branched alkylamine with applications in organic synthesis.
Ethane-1,2-diamine: A common diamine used in the synthesis of various organic compounds.
Uniqueness
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is unique due to the combination of the quinoline moiety and the branched alkyl chain, which may confer specific properties such as enhanced binding affinity or selectivity in biological systems.
特性
CAS番号 |
627519-58-8 |
|---|---|
分子式 |
C19H29N3 |
分子量 |
299.5 g/mol |
IUPAC名 |
N-quinolin-5-yl-N'-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H29N3/c1-18(2,3)14-19(4,5)22-13-12-21-17-10-6-9-16-15(17)8-7-11-20-16/h6-11,21-22H,12-14H2,1-5H3 |
InChIキー |
BBPWFPPRJAYRSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NCCNC1=CC=CC2=C1C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
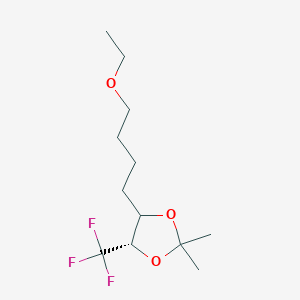


![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
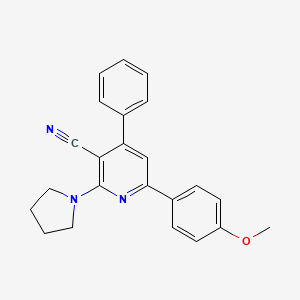
![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)


